Cas no 623165-99-1 (Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate)

Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization of the piperidine scaffold. The trifluoromethyl group imparts unique electronic and steric properties, often improving metabolic stability and lipophilicity in bioactive molecules. This compound is commonly employed in the synthesis of complex heterocycles and as a building block for drug discovery. Its high purity and well-defined reactivity make it a reliable choice for precision synthetic workflows.
Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate structure
623165-99-1 structure
Product Name:Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate
CAS No:623165-99-1
MF:C11H18F3NO2
MW:253.261333942413
MDL:MFCD11054103
CID:3207231
PubChem ID:49759149
Update Time:2025-10-30

Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-PIPERIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate
    • E79295
    • DA-04332
    • CS-0326844
    • 623165-99-1
    • 4-trifluoromethyl-piperidin-1-carboxylic acid t-butyl ester
    • AS-83890
    • SCHEMBL1262547
    • 1-Boc-4-(Trifluoromethyl)piperidine
    • tert-butyl4-(trifluoromethyl)piperidine-1-carboxylate
    • AKOS014883394
    • tert-butyl4-(trifluoromethyl)piperidine-1-carboxylate-B28600
    • Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate
    • MDL: MFCD11054103
    • Inchi: 1S/C11H18F3NO2/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14/h8H,4-7H2,1-3H3
    • InChI Key: SBZQUPJLKFBVJY-UHFFFAOYSA-N
    • SMILES: FC(C1CCN(C(=O)OC(C)(C)C)CC1)(F)F

Computed Properties

  • Exact Mass: 253.12896330g/mol
  • Monoisotopic Mass: 253.12896330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 250.8±35.0 °C at 760 mmHg
  • Flash Point: 105.5±25.9 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate Security Information

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Additional information on Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate

Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate (CAS No. 623165-99-1): A Comprehensive Overview

Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate, identified by its CAS number 623165-99-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active molecules. The presence of a tert-butyl group and a trifluoromethyl substituent enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.

The tert-butyl group, with its bulky nature, contributes to the steric hindrance of the molecule, which can be strategically employed to modulate binding interactions with biological targets. This feature is particularly useful in drug design, where precise control over molecular geometry can improve efficacy and selectivity. On the other hand, the trifluoromethyl group introduces electron-withdrawing effects and can influence metabolic stability, lipophilicity, and overall pharmacokinetic profiles of the parent drug molecule.

In recent years, there has been a surge in research focused on the development of novel compounds incorporating fluorine-containing moieties. The introduction of fluorine atoms, especially in the form of trifluoromethyl groups, has been shown to enhance binding affinity and reduce susceptibility to enzymatic degradation. This has led to the exploration of Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate as a key building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas.

One of the most compelling applications of this compound is in the field of oncology. Researchers have leveraged its structural features to develop potent inhibitors of kinases and other enzymes involved in cancer progression. For instance, derivatives of Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate have been investigated for their ability to disrupt signaling pathways that are dysregulated in tumor cells. The combination of steric hindrance provided by the tert-butyl group and the metabolic stability conferred by the trifluoromethyl group makes this compound an attractive scaffold for further medicinal chemistry optimization.

Beyond oncology, Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate has also shown promise in the treatment of inflammatory and infectious diseases. Its ability to modulate immune responses and inhibit pathogen-specific enzymes has been explored through various preclinical studies. The compound’s unique structural features allow for fine-tuning of its biological activity, enabling researchers to develop targeted therapies with improved safety profiles.

The synthesis of Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate involves multi-step organic transformations that highlight its synthetic utility. The introduction of the piperidine core is typically achieved through nucleophilic substitution or cyclization reactions, while functionalization at the 4-position with a trifluoromethyl group often employs palladium-catalyzed cross-coupling techniques. The final step involves esterification to introduce the tert-butyl carboxylate moiety, which can be further modified through hydrolysis or other chemical reactions depending on the desired application.

The pharmaceutical industry has recognized the potential of this compound as a versatile intermediate. Its structural features make it amenable to further derivatization, allowing for the creation of a diverse library of compounds for high-throughput screening. This approach has been instrumental in identifying novel lead structures with enhanced pharmacological properties.

In conclusion, Tert-Butyl 4-(Trifluoromethyl)Piperidine-1-Carboxylate (CAS No. 623165-99-1) represents a significant advancement in pharmaceutical chemistry. Its unique combination of structural features and biological activity makes it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple disease areas.

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